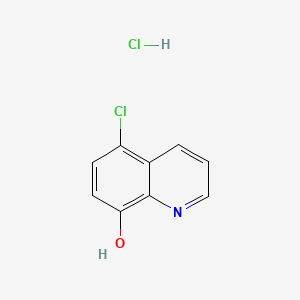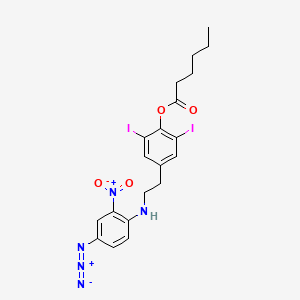
Clorhidrato de Caroverina
Descripción general
Descripción
Caroverine hydrochloride is a compound with the structural formula 1-(2-diethylaminoethyl)-3-(p-methoxy benzyl)-1,2-dihydro-2-quinoxalin-2-on-hydrochloride. It exhibits notable pharmacological properties, acting as a class B calcium-channel-blocker and antiglutamatergic agent. This compound demonstrates significant effects on brain function through competitive AMPA antagonism and, at higher concentrations, noncompetitive NMDA antagonism (Udilova et al., 2003).
Synthesis Analysis
A diversity-oriented synthesis approach has been developed for Caroverine and its derivatives. This method involves the construction of the quinoxalinone scaffold via tandem nitrosation/aerobic oxidative C-N bond formation reaction of N-(2-chloroethyl)-2-cyano-N-phenylacetamide. Subsequent steps include Grignard, Finkelstein, and nucleophilic substitutions reactions to yield various derivatives (Kobayashi et al., 2014).
Molecular Structure Analysis
While not directly related to Caroverine hydrochloride, the molecular structures of related compounds have been extensively studied, revealing insights into their chemical behavior and interactions. For instance, the crystal structures of betaine compounds and their interactions via hydrogen bonds offer a perspective on how similar compounds may behave at the molecular level (Pingrong Wei et al., 1995).
Chemical Reactions and Properties
Caroverine hydrochloride exhibits strong antioxidant activity, partially preventing and actively scavenging hydroxyl radicals. This activity is significant given the role of reactive oxygen species in the pathogenesis of inner ear diseases, where Caroverine has shown therapeutic effects. The compound's reaction with hydroxyl radicals occurs at an extremely high rate constant, underlying its potent antioxidant capabilities (Udilova et al., 2003).
Physical Properties Analysis
The solubility and physicochemical stability of Caroverine hydrochloride in buffered aqueous solutions have been studied, indicating that its solubility decreases markedly at pH values higher than 6.0. Its degradation follows first-order kinetics, accelerated by decreasing pH and increasing storage temperature. These findings are crucial for the formulation and storage of Caroverine hydrochloride (Gwak et al., 1998).
Chemical Properties Analysis
Caroverine hydrochloride's interaction with reactive species like superoxide and hydroxyl radicals has been explored. Its ability to scavenge these radicals, albeit at different rates, contributes to its antioxidant properties. The compound's efficiency in reacting with hydroxyl radicals is particularly notable, which might underlie its protective effects in pathological conditions where oxidative stress is a significant factor (Udilova et al., 2003).
Aplicaciones Científicas De Investigación
Neurociencia
Clorhidrato de Caroverina: se ha estudiado por sus propiedades neuroprotectoras, particularmente en el tratamiento del tinnitus. Actúa como un antagonista no selectivo del receptor de glutamato NMDA y AMPA , lo que puede ayudar a reducir la gravedad del tinnitus sináptico coclear . Además, se ha evaluado su eficacia en combinación con otros tratamientos como el extracto de Ginkgo Biloba para brindar un alivio sostenido de los síntomas del tinnitus .
Cardiología
En el campo de la cardiología, el This compound es reconocido por sus efectos espasmolíticos sobre los músculos lisos, que incluyen los músculos de las arterias . Su función como bloqueador de los canales de calcio lo convierte en un posible candidato para aliviar los espasmos vasculares, mejorando así el flujo sanguíneo y reduciendo el riesgo de eventos cardiovasculares .
Oftalmología
Si bien existe una investigación directa limitada sobre la aplicación del this compound en oftalmología, su perfil farmacológico como bloqueador de los canales de calcio y antagonista del receptor de glutamato sugiere potencial en el tratamiento de afecciones asociadas con la excitotoxicidad neuronal, que puede ser un factor en las enfermedades de la retina .
Oncología
El this compound ha demostrado ser prometedor como agente quimioterapéutico en líneas celulares de carcinoma de células escamosas de cabeza y cuello (HNSCC). Demostró una inhibición del crecimiento dependiente de la dosis y un aumento de la apoptosis cuando se usó solo o en combinación con otros agentes quimioterapéuticos . Esto sugiere su posible papel en los protocolos de tratamiento del cáncer.
Farmacología
En la investigación farmacológica, el this compound está indicado para el tratamiento de espasmos de los músculos lisos y se está explorando para sus aplicaciones terapéuticas más amplias, incluidos los síndromes de abstinencia de alcohol y drogas . Su mecanismo como bloqueador de los canales de calcio y antagonista del receptor de glutamato abre vías para diversos tratamientos de abstinencia de drogas.
Gastroenterología
Las propiedades espasmolíticas del this compound son beneficiosas en gastroenterología para aliviar el dolor abdominal asociado con los espasmos de los músculos lisos . Esto incluye los espasmos del tracto gastrointestinal, lo que lo convierte en un agente valioso en el tratamiento de afecciones como el síndrome del intestino irritable.
Dermatología
Aunque no se utiliza directamente en dermatología, las propiedades relajantes musculares del this compound podrían aplicarse teóricamente a afecciones donde los espasmos de los músculos lisos son una preocupación secundaria. La investigación adicional podría explorar sus posibles beneficios en afecciones dermatológicas con un componente muscular .
Mecanismo De Acción
Target of Action
Caroverine hydrochloride primarily targets NMDA and AMPA glutamate receptors . These receptors play a crucial role in the transmission of excitatory signals in the nervous system. Caroverine also acts as an N-type calcium channel blocker .
Mode of Action
Caroverine hydrochloride acts as a competitive and reversible antagonist of NMDA and AMPA glutamate receptors . This means it binds to these receptors and blocks their activation by glutamate, an excitatory neurotransmitter. By doing so, it reduces the excitatory signals in the nervous system. As an N-type calcium channel blocker, it inhibits the influx of calcium ions, which are essential for the release of neurotransmitters and the conduction of electrical signals in neurons .
Result of Action
Caroverine hydrochloride’s action on NMDA and AMPA receptors and N-type calcium channels results in a reduction of excitatory signals in the nervous system. This makes it effective in the treatment of conditions like tinnitus , smooth muscle spasms , alcohol and drug withdrawal .
Safety and Hazards
Caroverine hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is corrosive to metals and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .
Propiedades
IUPAC Name |
1-[2-(diethylamino)ethyl]-3-[(4-methoxyphenyl)methyl]quinoxalin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2.ClH/c1-4-24(5-2)14-15-25-21-9-7-6-8-19(21)23-20(22(25)26)16-17-10-12-18(27-3)13-11-17;/h6-13H,4-5,14-16H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNWTJUIMRLKBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C2=CC=CC=C2N=C(C1=O)CC3=CC=C(C=C3)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
23465-76-1 (Parent) | |
| Record name | Caroverine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055750055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20971127 | |
| Record name | Caroverine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20971127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55750-05-5, 23465-76-1 | |
| Record name | Caroverine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055750055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Caroverine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20971127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Caroverine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CAROVERINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OSH993362T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the proposed mechanism of action for Caroverine Hydrochloride in treating tinnitus?
A1: Caroverine hydrochloride is a glutamate antagonist. Research suggests that it may alleviate tinnitus by targeting the synapse between inner hair cells and their afferent nerves in the auditory system. [] Excessive glutamate activity at this synapse is thought to contribute to the perception of tinnitus. By blocking glutamate receptors, Caroverine hydrochloride may reduce neuronal hyperexcitability and potentially diminish the subjective experience of tinnitus.
Q2: Are there any studies investigating the efficacy of Caroverine hydrochloride for tinnitus treatment?
A2: Yes, a clinical study published in the Korean Journal of Otolaryngology investigated the effects of Caroverine hydrochloride on subjective tinnitus. [] The study involved 153 patients and reported that 35.9% of participants experienced improvement in their tinnitus symptoms after treatment with Caroverine hydrochloride. Interestingly, the study also found that patients with a shorter duration of tinnitus tended to respond better to the treatment. []
Q3: Beyond Caroverine hydrochloride, are there other treatment options being explored for cochlear synaptic tinnitus?
A3: Yes, a comparative study investigated the effectiveness of both Caroverine hydrochloride capsules and a traditional Ayurvedic medicine, Amarsundari Vati tablets, in managing cochlear synaptic tinnitus. [] The study, while limited in scope, suggested that Amarsundari Vati may offer more substantial relief from the symptoms of cochlear synaptic tinnitus compared to Caroverine hydrochloride capsules. [] Further research is needed to confirm these findings and elucidate the potential mechanisms of action for both treatments.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



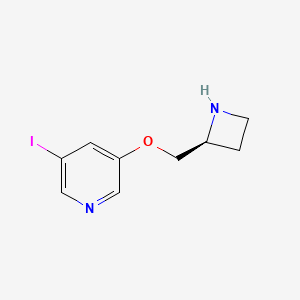
![Methyl 2-[(1S,3S,5S,7S,8S,12S,13S)-5-acetyloxy-13-(furan-3-yl)-6,6,8,12-tetramethyl-17-methylidene-15-oxo-2,14-dioxatetracyclo[7.7.1.01,12.03,8]heptadecan-7-yl]acetate](/img/structure/B1231802.png)
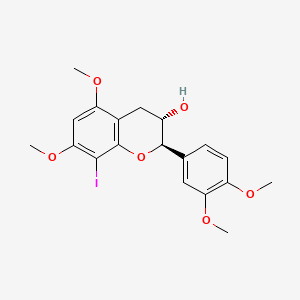
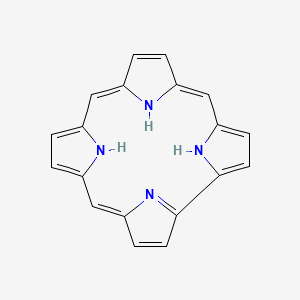
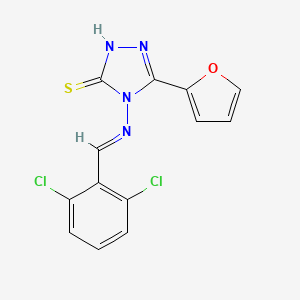
![N'-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-1H-indole-3-carbohydrazide](/img/structure/B1231807.png)
![8-Hydroxy-2-(1'-hydroxyethyl)naphtho-[2,3-b]-furan-4,9-dione](/img/structure/B1231809.png)
